Cas no 399030-99-0 ((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
- 6-METHOXY-D-TRYPTOPHAN
- D-Tryptophan, 6-methoxy-
- DB-327967
- (2R)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
- DTXSID70726821
- 399030-99-0
- MFCD19105440
- AKOS016003645
- (S)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)-PROPIONIC ACID
- (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoicacid
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- MDL: MFCD19105440
- Inchi: InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
- InChI Key: ASMBUJRMSWTSLE-SNVBAGLBSA-N
- SMILES: COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 88.3Ų
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM234092-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1113 | 2021-06-09 | |
Alichem | A199010048-5g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 5g |
$5065.20 | 2023-09-02 | |
Alichem | A199010048-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1569.54 | 2023-09-02 | |
A2B Chem LLC | AF87616-1g |
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid |
399030-99-0 | 97% | 1g |
$529.00 | 2024-04-20 | |
1PlusChem | 1P00CM0W-500mg |
6-Methoxy-D-tryptophan |
399030-99-0 | 97% | 500mg |
$305.00 | 2024-05-03 | |
eNovation Chemicals LLC | D490734-1G |
6-METHOXY-D-TRYPTOPHAN |
399030-99-0 | 95% | 1g |
$960 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50110-0.5g |
6-methoxy-D-tryptophan |
399030-99-0 | 97% | 0.5g |
¥2999.0 | 2024-07-19 | |
Chemenu | CM234092-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1113 | 2023-02-18 | |
A2B Chem LLC | AF87616-500mg |
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid |
399030-99-0 | 97% | 500mg |
$343.00 | 2024-04-20 | |
Aaron | AR00CM98-500mg |
6-Methoxy-D-tryptophan |
399030-99-0 | 97% | 500mg |
$352.00 | 2025-02-13 |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid Related Literature
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid: A Comprehensive Overview
Introduction
Cas No 399030-99-0, also known as (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amino acid derivative with a unique structure that has garnered attention due to its potential applications in drug discovery and development. The molecule consists of an indole ring substituted with a methoxy group at the 6-position and an amino acid moiety at the 3-position, making it a structurally complex and functionally versatile compound.
Structural Features and Synthesis
The structure of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is characterized by its indole core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The methoxy group at the 6-position of the indole ring introduces electron-donating properties, which can influence the compound's reactivity and biological activity. The amino acid moiety attached at the 3-position of the indole ring includes an amino group (-NH2) and a carboxylic acid group (-COOH), making it an α-amino acid derivative.
The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and stereoselective synthesis techniques. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of the (R)-enantiomer, which is crucial for its biological activity studies.
Biological Activity and Applications
Recent studies have highlighted the potential of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that this compound exhibits neuroprotective properties by modulating glutamate signaling pathways, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease.
In addition to its neuroprotective effects, (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid has also been investigated for its anti-inflammatory and anti-tumor activities. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Recent Research Findings
Recent research has focused on understanding the mechanism of action of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid at the molecular level. Using advanced techniques such as X-ray crystallography and molecular dynamics simulations, scientists have elucidated how this compound interacts with its target proteins. These studies have provided valuable insights into its binding affinity and selectivity, paving the way for further optimization of its pharmacokinetic properties.
Moreover, collaborative efforts between academic institutions and pharmaceutical companies have led to the development of analogs of this compound with improved bioavailability and efficacy. These analogs are currently under preclinical evaluation for their potential therapeutic applications.
Conclusion
In summary, (R)-2-Amino-3-(6-methoxy-1H-indol-3
399030-99-0 ((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid) Related Products
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